4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE
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Overview
Description
4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE is a complex organic compound that belongs to the class of benzenesulfonates This compound is characterized by its unique structure, which includes a thiadiazolo-pyrimidine core, a methoxyphenyl group, and a benzenesulfonate moiety
Preparation Methods
The synthesis of 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE typically involves multiple steps, including the formation of the thiadiazolo-pyrimidine core and subsequent functionalization with the methoxyphenyl and benzenesulfonate groups. One common synthetic route involves the reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . Industrial production methods may involve similar reactions but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and benzenesulfonate moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays and studying enzyme inhibition.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the enzyme’s active site, preventing it from degrading extracellular matrix proteins . The binding involves interactions with key amino acid residues in the enzyme’s catalytic triad, leading to the formation of a stable enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonates and thiadiazolo-pyrimidine derivatives. Compared to these compounds, 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE is unique due to its specific functional groups and structural features. Similar compounds include:
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Methyl benzenesulfonate
- 4-{(Z)-[(5Z)-5-Imino-2-(methylsulfonyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methyl benzenesulfonate
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.
Properties
Molecular Formula |
C22H20N4O5S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[4-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C22H20N4O5S2/c1-3-7-19-25-26-20(23)16(21(27)24-22(26)32-19)12-14-10-11-17(18(13-14)30-2)31-33(28,29)15-8-5-4-6-9-15/h4-6,8-13,23H,3,7H2,1-2H3/b16-12-,23-20? |
InChI Key |
VVOUXAPGVGQFQL-NTCRLEKGSA-N |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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